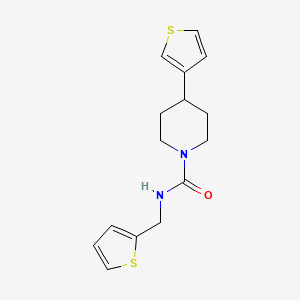

![molecular formula C19H16N2O3S B2384015 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid CAS No. 554404-30-7](/img/structure/B2384015.png)

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

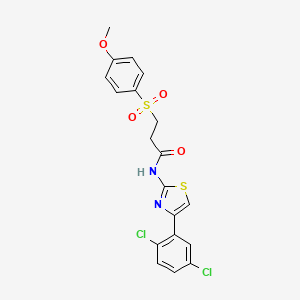

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, also known as MSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MSA is a member of the quinolone family of compounds and has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

科学的研究の応用

Chemical Reactivity and Cyclization

2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, due to its structural components, may be involved in various chemical reactions and cyclization processes. For instance, compounds with similar structures have been shown to cyclize in the presence of bases, leading to the formation of anilides of hydroxyquinoline sulfonic acid, regardless of the base's strength (Ukrainets et al., 2014). Such reactions are crucial in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and materials with specific chemical properties.

Synthesis and Transformation of Quinoline Derivatives

The chemical framework of 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid allows for the synthesis and transformation of various quinoline derivatives. These processes are essential for exploring the potential biological activities of these compounds. For example, Avetisyan and colleagues synthesized 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives, demonstrating the versatility of quinoline compounds in chemical synthesis (Avetisyan et al., 2007). Such research underpins the development of new molecules for various scientific applications, including medicinal chemistry and material science.

Catalytic Applications in Organic Synthesis

Compounds related to 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid have been utilized in catalysis, particularly in C-H bond amination and sulfonylation reactions. For instance, Roane and Daugulis described a method for aminoquinoline-directed, copper-catalyzed amination of C(sp2)-H bonds of benzoic acid derivatives, highlighting the role of quinoline derivatives in facilitating such transformations (Roane & Daugulis, 2016). Similarly, Liu et al. reported on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, utilizing aminoquinoline as a directing group (Liu et al., 2015). These studies showcase the potential of quinoline derivatives in enhancing the efficiency and selectivity of organic synthesis reactions, contributing to the development of more sustainable and versatile chemical processes.

Fluorescent Properties and Material Science Applications

The unique structure of quinoline derivatives, including 2-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic Acid, lends them potential applications in material science, particularly in the development of fluorescent materials. Avetisyan and colleagues investigated the fluorescent properties of quinoline derivatives, providing insights into their potential use in optical materials and sensors (Avetisyan et al., 2007). The ability to manipulate the fluorescent properties of these compounds through chemical transformations opens up avenues for creating novel materials with specific optical characteristics.

作用機序

Target of Action

It is known that benzoic acid, a component of the compound, can bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Mode of Action

It is known that benzoic acid, a component of the compound, can bind to amino acids, leading to their excretion .

Biochemical Pathways

It is known that benzoic acid, a component of the compound, can affect the urea cycle by binding to amino acids and leading to their excretion .

Pharmacokinetics

It is known that benzoic acid, a component of the compound, is conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that benzoic acid, a component of the compound, can lead to a decrease in ammonia levels by binding to amino acids and leading to their excretion .

Action Environment

It is known that the efficacy of benzoic acid, a component of the compound, can be influenced by factors such as the presence of amino acids .

特性

IUPAC Name |

2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-12-10-18(21-15-8-4-2-6-13(12)15)25-11-17(22)20-16-9-5-3-7-14(16)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFSOUIPRXMJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2383932.png)

![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2383946.png)

![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)

![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)